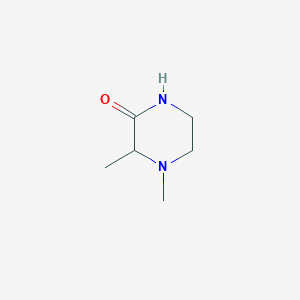

3,4-Dimethylpiperazin-2-one

Description

Contextualization within the Piperazinone Class of Heterocyclic Compounds

3,4-Dimethylpiperazin-2-one is a derivative of piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. Specifically, it belongs to the piperazinone class, which is characterized by a carbonyl group at one of the ring positions. These compounds are a significant class of nitrogen-containing heterocycles. mdpi.com The core piperazine structure is a common feature in many biologically active molecules and approved drugs. mdpi.combohrium.com

The structure of 3,4-Dimethylpiperazin-2-one features methyl groups at the 3 and 4 positions of the piperazine ring. This substitution can influence the compound's chemical properties and biological activity. The general structure of piperazinones allows for various substitutions, leading to a diverse range of derivatives with different physicochemical characteristics. bohrium.com

The synthesis of piperazinone derivatives can be achieved through several methods. One common laboratory approach involves the cyclization of protected 1,2-diamines with specific reagents under basic conditions to form the piperazine ring with desired substitutions. Another method involves the reaction of piperazine derivatives with carbonyl compounds.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

3,4-Dimethylpiperazin-2-one and its derivatives are valuable building blocks in organic synthesis and hold considerable interest in medicinal chemistry. mdpi.com The piperazine scaffold is the third most common nitrogen heterocycle found in drug discovery and is a key component of several blockbuster drugs. bohrium.com

In organic synthesis, 3,4-Dimethylpiperazin-2-one serves as a versatile intermediate for creating more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the introduction of different functional groups.

In the realm of medicinal chemistry, piperazine derivatives are widely explored for their potential therapeutic applications. The incorporation of a methyl group, as seen in 3,4-dimethylpiperazin-2-one, can enhance the biological activity and physicochemical properties of a compound. mdpi.com For instance, the addition of a 3-methyl substituent to a piperazine moiety has been shown to improve the selectivity of kinase inhibitors. mdpi.com Piperazine derivatives have been investigated for a wide range of biological activities, including their potential as anticancer agents and their effects on the central nervous system. mdpi.comnih.gov The structural features of piperazinones, such as the presence of hydrogen bond donors and acceptors, can contribute to their interaction with biological targets. bohrium.com

Interactive Data Table: Properties of Piperazinone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 3,4-Dimethylpiperazin-2-one | C6H12N2O | 128.17 | Methyl groups at positions 3 and 4 |

| 1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one | C12H15FN2O | 222.26 | Fluorophenyl group at position 1, gem-dimethyl at position 3 |

| 3-(Pyridin-2-yl)piperazin-2-one | C9H11N3O | 177.21 | Pyridinyl group at position 3 |

| 1-(3-Chlorophenyl)piperazin-2-one | C10H11ClN2O | 210.66 | Chlorophenyl group at position 1 |

Structure

3D Structure

Properties

CAS No. |

496971-06-3 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

3,4-dimethylpiperazin-2-one |

InChI |

InChI=1S/C6H12N2O/c1-5-6(9)7-3-4-8(5)2/h5H,3-4H2,1-2H3,(H,7,9) |

InChI Key |

ZABGQRMKTCBTIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NCCN1C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 3,4 Dimethylpiperazin 2 One

Regioselective Synthesis Strategies for the 3,4-Dimethylpiperazin-2-one Core

The precise placement of functional groups on the piperazinone ring is crucial for its application in drug design and other areas of chemical synthesis. Regioselective synthesis ensures that substituents are introduced at the desired positions, which is fundamental for controlling the molecule's ultimate structure and function.

Cyclization Reactions in Piperazinone Formation

The formation of the piperazinone ring is most commonly achieved through cyclization reactions. A variety of methods have been developed to construct this heterocyclic system, often providing control over the substitution pattern.

One notable method involves a one-pot, tandem reductive amination-transamidation-cyclization reaction to produce substituted piperazin-2-ones. organic-chemistry.org This approach treats N-(2-oxoethyl)amides with α-amino esters under reductive amination conditions, leading to an intramolecular N,N'-acyl transfer to form the piperazinone ring. organic-chemistry.org The efficiency of this reaction can be influenced by the steric properties of the acyl group and the amino ester. organic-chemistry.org

Another strategy is the Ugi reaction followed by an acid-mediated cyclization. acs.org This multi-component reaction generates a uniquely functionalized piperazinone that can be further modified. The initial Ugi adduct undergoes deprotection and cyclization to form a 6-hydroxy piperazinone intermediate, which, upon treatment with acid, generates an iminium intermediate ripe for nucleophilic addition. acs.org

Palladium-catalyzed cyclization reactions have also emerged as a powerful tool for synthesizing highly substituted piperazines and related heterocycles with high regio- and stereochemical control. nih.gov These reactions couple a propargyl unit with various diamine components under mild conditions. nih.gov

Advanced Synthetic Approaches to Accessing the 3,4-Dimethylpiperazin-2-one Scaffold

More advanced and specialized methods have been developed to access the 3,4-dimethylpiperazin-2-one scaffold, often providing greater control and efficiency. For instance, a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles offers a modular route to highly substituted piperazinones. nih.gov This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups on both the bis-nucleophile and the propargyl carbonate. nih.gov

The synthesis of substituted piperazinones can also be achieved via a tandem reductive amination-(N,N'-acyl transfer)-cyclization process. organic-chemistry.org This one-pot procedure is efficient for creating various substituted piperazin-2-ones. The reaction involves combining N-(2-oxoethyl)amides with α-amino esters, where the choice of acyl group and amino ester can direct the reaction's outcome. organic-chemistry.org

Stereochemical Control in the Synthesis of Chiral 3,4-Dimethylpiperazin-2-one Enantiomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis of 3,4-dimethylpiperazin-2-one is of paramount importance, particularly for its application in pharmaceuticals.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been employed to achieve the asymmetric synthesis of piperazinone derivatives. One approach involves the use of chiral auxiliaries derived from readily available natural sources like amino acids. ptfarm.pl These auxiliaries can direct the stereochemical outcome of a reaction and can often be recycled. york.ac.uk

For example, diketopiperazines (DKPs) have been effectively used for the synthesis of chiral amino acids. ucd.ie Alkylation of a chiral synthon, such as (S)-3-methylpiperazine-2,5-dione, can proceed with high diastereoselectivity. ucd.ie Similarly, palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been used to synthesize highly enantioenriched tertiary piperazin-2-ones. rsc.org

Visible light-mediated photocatalyzed epimerization offers another powerful strategy for editing the stereochemical configurations of piperazines. nih.gov This method allows for the conversion of more easily synthesized but less stable stereoisomers into the more stable form through reversible hydrogen atom transfer. nih.gov

Impact of Stereochemistry on Derivative Properties

The specific stereochemistry of 3,4-dimethylpiperazin-2-one and its derivatives can have a profound impact on their biological activity and physicochemical properties. mdpi.com The introduction of a methyl group with a specific stereochemistry can enhance potency and selectivity for a biological target. mdpi.comresearchgate.net For instance, the methyl group can act as a steric handle to influence the conformation of the molecule, increasing the torsion between adjacent ring systems and allowing it to probe specific pockets in an enzyme's active site. mdpi.comresearchgate.net

In some cases, the precise stereochemistry is critical, as the introduction of a methyl group is not always beneficial. mdpi.comresearchgate.net The different enantiomers of a chiral drug can have different pharmacological effects, and it is a requirement for drug approval that both enantiomers be studied in detail. rsc.orgsemanticscholar.org This underscores the importance of stereoselective synthesis in medicinal chemistry. The stereochemical configuration of piperazine (B1678402) derivatives has been shown to be crucial for their activity as ligands for various receptors. nih.gov

Chemical Transformations and Derivatization Reactions of 3,4-Dimethylpiperazin-2-one

The 3,4-dimethylpiperazin-2-one scaffold is a versatile building block that can undergo a variety of chemical transformations and derivatization reactions to generate a diverse range of compounds with different properties. These reactions can target different positions on the piperazinone ring, including the nitrogen atoms and the carbonyl group.

The piperazinone ring can undergo oxidation, reduction, and substitution reactions. For example, the ketone group can be reduced to a secondary alcohol. smolecule.com The nitrogen atoms can be functionalized through N-alkylation or by introducing other substituents. smolecule.com

On-tissue chemical derivatization is a technique that has been used to improve the detection of metabolites in mass spectrometry imaging. sci-hub.senih.gov This involves reacting the analyte with a derivatizing agent to increase its mass and ionization efficiency. nih.gov Reagents containing a piperazine group have been designed for this purpose, where the secondary amine of the piperazine can react with carboxyl groups. sci-hub.se

Derivatization can also be used to enhance the analytical properties of a molecule for techniques like liquid chromatography-mass spectrometry (LC/ESI-MS/MS). nih.gov For example, a derivatization reagent, 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F), has been developed to improve the sensitivity and specificity of estradiol (B170435) quantification. nih.gov

The reactivity of the 3,4-dimethylpiperazin-2-one core can be influenced by the steric hindrance from the methyl groups, which may limit reactivity at adjacent positions. Computational modeling can be a useful tool to predict accessible sites for derivatization.

Table 1: Summary of Synthetic Reactions for Piperazinone Cores

| Reaction Type | Description | Key Features |

|---|---|---|

| Tandem Reductive Amination-Cyclization | One-pot synthesis from N-(2-oxoethyl)amides and α-amino esters. organic-chemistry.org | Good yields, efficiency influenced by sterics. organic-chemistry.org |

| Ugi/Post-Ugi Cyclization | Multi-component reaction followed by acid-mediated cyclization. acs.org | Generates functionalized piperazinones, allows for subsequent nucleophilic additions. acs.org |

| Palladium-Catalyzed Cyclization | Coupling of propargyl units with diamines. nih.gov | High regio- and stereocontrol, mild conditions. nih.gov |

| Asymmetric Alkylation | Use of chiral auxiliaries or catalysts to introduce substituents stereoselectively. ucd.iersc.org | Produces enantioenriched products, crucial for medicinal chemistry. rsc.org |

| Photocatalyzed Epimerization | Interconversion of stereoisomers using visible light. nih.gov | Allows access to more stable isomers from readily available ones. nih.gov |

Oxidative Modifications (e.g., N-oxide formation)

The nitrogen atoms within the piperazinone ring can undergo oxidation, most commonly to form N-oxides. The presence of two distinct nitrogen atoms (a secondary amine at N1 and a tertiary amine at N4) suggests the potential for regioselective oxidation. While specific studies on the oxidation of 3,4-dimethylpiperazin-2-one are not extensively detailed, the reactivity can be inferred from analogous piperazine and piperazinone structures.

Generally, tertiary amines are readily oxidized to their corresponding N-oxides using common oxidizing agents. thieme-connect.de For 3,4-dimethylpiperazin-2-one, the N4-methyl group is susceptible to oxidation. The direct oxidation of 1,4-dimethylpiperazine (B91421), for example, yields 1,4-dimethylpiperazine 1,4-dioxide. thieme-connect.de This suggests that the N4 position in 3,4-dimethylpiperazin-2-one can be oxidized. The N1 position, being part of an amide linkage, is less nucleophilic and thus less prone to direct oxidation.

Common reagents for such transformations are listed in the table below. The choice of oxidant and reaction conditions can influence the outcome, with stronger oxidants potentially leading to ring cleavage or other side reactions.

| Oxidizing Agent | Typical Conditions | Potential Product | Reference |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a catalyst or in a suitable solvent. | N4-oxide of 3,4-dimethylpiperazin-2-one | |

| m-Chloroperoxybenzoic acid (mCPBA) | Aprotic solvent (e.g., CH₂Cl₂), reflux. | N4-oxide of 3,4-dimethylpiperazin-2-one | rsc.org |

| Potassium Permanganate (KMnO₄) | Aqueous solution, requires careful control to avoid over-oxidation. | Potential for N-oxidation or ring cleavage. |

Reductive Conversions to Piperazine Derivatives

The amide carbonyl group in the piperazin-2-one (B30754) ring is a key site for reduction. This conversion transforms the piperazinone into a fully saturated piperazine derivative, a scaffold prevalent in many pharmaceutical agents. dicp.ac.cnbeilstein-journals.org This reduction effectively converts the lactam (cyclic amide) into a cyclic diamine.

The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of reducing amides to amines. masterorganicchemistry.comchemicalbook.com The reaction involves the complete reduction of the C=O group to a CH₂ group. For instance, chiral piperazin-2-ones have been successfully reduced to their corresponding chiral piperazines using LiAlH₄ without loss of optical purity. dicp.ac.cn Similarly, a process for synthesizing 2,2-dimethylpiperazine (B1315816) involves the reduction of 3,3-dimethyl-piperazin-2-one with LiAlH₄. google.com This indicates that 3,4-dimethylpiperazin-2-one can be effectively reduced to 1,2-dimethylpiperazine.

| Reducing Agent | Typical Solvent | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or Tetrahydrofuran (THF) | 1,2-Dimethylpiperazine | dicp.ac.cngoogle.com |

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol) | Generally not strong enough to reduce amides. masterorganicchemistry.com |

Nucleophilic Substitution Patterns on the Piperazinone Ring

Nucleophilic substitution reactions on the 3,4-dimethylpiperazin-2-one scaffold can occur at several positions, primarily at the nitrogen atoms or the α-carbon (C3). The regioselectivity of these reactions is a critical consideration for synthetic applications.

N-Functionalization: The piperazinone ring has two nitrogen atoms available for substitution. The N1 atom is a secondary amine within a lactam, while the N4 atom is a tertiary amine. Studies on similar piperazin-2-one systems have shown that the N4 position exhibits higher reactivity towards electrophiles compared to the N1 position. researchgate.net However, the N1 position can be functionalized under appropriate conditions, often requiring a base to deprotonate the N-H bond, thereby increasing its nucleophilicity. nih.gov This allows for the stepwise and regioselective introduction of different substituents at the N1 and N4 positions, enabling the generation of molecular diversity. researchgate.net

C3-Functionalization: The carbon atom alpha to the carbonyl group (C3) can also be a site for nucleophilic substitution, typically proceeding through an enolate intermediate. Palladium-catalyzed asymmetric allylic alkylation has been used to introduce substituents at the α-position of piperazin-2-ones, demonstrating that this position can be functionalized to create chiral centers. caltech.edu The presence of the methyl group at C3 in 3,4-dimethylpiperazin-2-one would direct substitution to the C3 methine proton.

| Reaction Type | Position | Reagents/Conditions | Comments | Reference |

| N-Alkylation | N1 | Alkyl halide, base (e.g., NaH, K₂CO₃) | Functionalization of the secondary amine. | nih.gov |

| N-Acylation | N1 | Acyl chloride, base | Forms an N-acyl derivative. | researchgate.net |

| C-Alkylation | C3 | Strong base (e.g., LDA), electrophile (e.g., alkyl halide) | Proceeds via an enolate; creates a quaternary center. | caltech.edu |

Industrial Production Methodologies and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of 3,4-dimethylpiperazin-2-one requires consideration of cost, safety, and scalability. A documented large-scale production route for the hydrochloride salt of 3,4-dimethylpiperazin-2-one involves a multi-step process.

A typical industrial synthesis pathway is outlined below:

Initial Chlorination : The process begins with isobutyraldehyde, which reacts with sulfuryl chloride to form 2-chloro-2-methylpropanal. google.com

Amination and Cyclization : The resulting chlorinated intermediate reacts with ethylenediamine. This step forms a dehydropiperazine derivative through amination followed by intramolecular cyclization.

Hydrogenation : The dehydropiperazine intermediate is then reduced to the saturated piperazinone core via catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst.

Salt Formation : Finally, the free base of 3,4-dimethylpiperazin-2-one is converted to its more stable and soluble hydrochloride salt by treatment with HCl.

Scalability Considerations:

Reagent Safety and Cost : Alternative laboratory syntheses may use reagents like ethyl 2-bromo-2-methylpropanoate, which is classified as a mutagen and is therefore less suitable for large-scale industrial use due to safety concerns. google.com

Use of Hazardous Reagents : While effective for reduction at the lab scale, strong reducing agents like LiAlH₄ present significant safety and economic challenges for industrial-scale production due to their high reactivity and the need for large quantities and specialized handling. google.com Catalytic hydrogenation is often preferred for large-scale reductions.

Process Optimization : Industrial processes focus on optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing waste and production costs. Purification steps like distillation and recrystallization are crucial for obtaining a high-purity final product.

Structural Elucidation and Conformational Analysis of 3,4 Dimethylpiperazin 2 One

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental to the confirmation of the molecular structure of 3,4-dimethylpiperazin-2-one, providing insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformational dynamics of molecules in solution. For 3,4-dimethylpiperazin-2-one, ¹H and ¹³C NMR spectra are crucial for assigning the chemical environments of the two distinct methyl groups and for providing evidence of the piperazinone ring's conformation.

The ¹H NMR spectrum is expected to show distinct signals for the methyl group at the 3-position (C-CH₃) and the methyl group at the 4-position (N-CH₃). The C-CH₃ protons would likely appear as a doublet, coupled to the adjacent methine proton at C3. The N-CH₃ protons would present as a singlet, as they lack adjacent protons for coupling. The chemical shifts of these methyl groups are influenced by their local electronic environments. In related N,N'-dimethyl-1,4-piperazines, N-CH₃ signals have been reported as a singlet around δ = 2.35 ppm researchgate.net. Protons on the piperazine (B1678402) ring itself typically appear as a complex set of multiplets in the δ = 2.2–2.8 ppm range researchgate.net.

Temperature-dependent NMR studies on substituted piperazines have revealed insights into their conformational behavior, such as the interconversion between different ring conformations (e.g., chair, boat) and the restricted rotation around amide bonds rsc.org. For 3,4-dimethylpiperazin-2-one, the piperazinone ring is likely to adopt a non-planar conformation, such as a chair or twisted-chair, to minimize steric strain. The specific conformation influences the observed coupling constants and through-space interactions (detected via NOESY experiments), which can help determine the axial or equatorial orientation of the methyl group at the C3 position.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-CH₃ | ~2.3 - 2.5 | Singlet (s) |

| C-CH₃ | ~1.1 - 1.4 | Doublet (d) |

| Ring Protons (CH₂) | ~2.2 - 3.5 | Multiplet (m) |

| Ring Proton (CH) | ~3.0 - 3.6 | Multiplet (m) |

| N-H | Broad singlet | Broad Singlet (br s) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. In 3,4-dimethylpiperazin-2-one, the most characteristic absorptions are from the carbonyl (C=O) group of the cyclic amide (lactam) and the amine (N-H) group.

The C=O stretching vibration in cyclic amides typically gives rise to a strong, sharp absorption band. For a six-membered lactam ring, this peak is generally observed in the range of 1630–1690 cm⁻¹. The exact position can be influenced by ring strain and hydrogen bonding. The N-H stretching vibration of the secondary amine within the ring is expected to appear as a moderate to sharp band in the region of 3300–3500 cm⁻¹. The presence of intermolecular hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers. Additional peaks corresponding to C-H stretching (around 2850–3000 cm⁻¹) and C-N stretching will also be present in the spectrum.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 | Moderate |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Moderate to Strong |

| Amide Carbonyl (C=O) | Stretch | 1630 - 1690 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 3,4-dimethylpiperazin-2-one (molecular formula C₆H₁₂N₂O), the calculated monoisotopic mass is 128.0950 Da uni.lu.

In electron ionization (EI) mass spectrometry, the compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·), which is a radical cation. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have a molecular ion with an even m/z value. Therefore, the molecular ion peak for 3,4-dimethylpiperazin-2-one is expected at m/z = 128.

The molecular ion is often unstable and undergoes fragmentation, yielding a characteristic pattern of fragment ions that can aid in structural elucidation chemguide.co.uklibretexts.orgyoutube.com. Common fragmentation pathways for amines and amides include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom libretexts.orgmiamioh.edu. For 3,4-dimethylpiperazin-2-one, this could involve the loss of a methyl radical (·CH₃, 15 Da) from the C3 position or cleavage of the ring structure. The resulting fragmentation pattern serves as a molecular fingerprint. Predicted adducts in softer ionization techniques include [M+H]⁺ at m/z 129.10224 and [M+Na]⁺ at m/z 151.08418 uni.lu.

Advanced Crystallographic Investigations of 3,4-Dimethylpiperazin-2-one and its Derivatives

Studies on piperazine derivatives reveal that the six-membered ring typically adopts a non-planar conformation to relieve ring strain. For instance, the crystal structure of 1,4-Dimethylpiperazine-2,3-dione shows that the piperazine-2,3-dione ring adopts a half-chair conformation nih.goviucr.orgiucr.org. In another derivative, trans-2,5-dimethylpiperazine-1,4-diium, the piperazine ring is found in a chair conformation with the methyl groups occupying equatorial positions to minimize steric hindrance nih.gov.

Based on these findings, the piperazin-2-one (B30754) ring of 3,4-dimethylpiperazin-2-one is expected to adopt a chair or a twisted half-chair conformation in the solid state. The methyl group at the C3 position could be oriented in either an axial or equatorial position, with the equatorial position generally being more sterically favorable. The specific conformation adopted would be a balance between minimizing steric repulsions and optimizing intermolecular packing forces.

| Compound | Ring Conformation | Methyl Group Orientation | Reference |

|---|---|---|---|

| 1,4-Dimethylpiperazine-2,3-dione | Half-chair | N/A (N-methyl) | nih.goviucr.orgiucr.org |

| trans-2,5-Dimethylpiperazine-1,4-diium | Chair | Equatorial | nih.gov |

The solid-state packing of molecules is governed by intermolecular forces, primarily hydrogen bonding and van der Waals interactions. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) in 3,4-dimethylpiperazin-2-one suggests that hydrogen bonding will play a critical role in its crystal architecture.

In piperazinedione structures, amide-to-amide R²₂(8) hydrogen bonding is a common motif, forming extended tapes or ribbons researchgate.net. However, other interactions can also dominate. For example, in the crystal structure of 1,4-dimethylpiperazine-2,3-dione, which lacks N-H donors, the molecules are linked by weak C-H···O hydrogen bonds, forming layers nih.goviucr.orgiucr.org. In salts of protonated piperazines, strong N-H···O interactions with counter-ions are responsible for building three-dimensional supramolecular networks nih.gov. The N-H bond in piperazine derivatives is known to be crucial for forming hydrogen bonds that can stabilize crystal structures acs.org. Given the structure of 3,4-dimethylpiperazin-2-one, it is highly probable that its crystal packing is dominated by N-H···O=C hydrogen bonds, potentially linking molecules into chains or sheets, which are then held together by weaker van der Waals forces.

Conformational Dynamics and Preferred Geometries of the Piperazinone Ring

The piperazin-2-one ring is a six-membered saturated heterocycle containing two nitrogen atoms and a carbonyl group. Like other six-membered rings, such as cyclohexane, it is not planar and adopts various puckered conformations to minimize steric and torsional strain. nih.gov The presence of heteroatoms and an sp²-hybridized carbonyl carbon atom introduces asymmetry and influences the ring's conformational preferences. The principal conformations available to the piperazinone ring include the thermodynamically favored chair form, as well as higher-energy boat and twist-boat forms. researchgate.netnih.gov The energy barrier between these conformations can sometimes be low, allowing for interconversion between different forms. nih.gov

Analysis of Ring Puckering and Substituent Orientations

The puckering of the 3,4-dimethylpiperazin-2-one ring is defined by the specific three-dimensional arrangement of its atoms. In an idealized chair conformation, substituents can occupy either axial (perpendicular to the ring's approximate plane) or equatorial (in the approximate plane of the ring) positions. For substituted piperazines, the chair conformation is often the most stable. nih.govnih.gov However, the planarity of the amide bond (N1-C2=O) and the steric interactions between substituents can lead to significant distortions from a perfect chair geometry.

Therefore, while a chair-like conformation is a possibility, it would likely be highly distorted. A twist-boat conformation is a probable alternative that could better accommodate the steric bulk of the two adjacent methyl groups by increasing the distance between them.

| Ring Bond | Ideal Chair Conformation (°) | Ideal Boat Conformation (°) | Ideal Twist-Boat Conformation (°) |

|---|---|---|---|

| N1-C2-C3-N4 | ±55 | 0 | ±35 |

| C2-C3-N4-C5 | ∓55 | ±60 | ∓35 |

| C3-N4-C5-C6 | ±55 | ∓60 | ±65 |

| N4-C5-C6-N1 | ∓55 | 0 | ∓35 |

| C5-C6-N1-C2 | ±55 | ±60 | ±35 |

| C6-N1-C2-C3 | ∓55 | ∓60 | ∓65 |

Impact of Dimethyl Substitution on Conformational Preferences

The substitution pattern in 3,4-dimethylpiperazin-2-one has a profound impact on the conformational equilibrium of the piperazinone ring. The primary factor is the steric hindrance introduced by the two methyl groups located on adjacent carbon and nitrogen atoms. This specific substitution pattern introduces what is known as A(1,3) strain or allylic strain in certain conformations. rsc.org

In a classic chair conformation, one substituent on C3 and one on N4 would be adjacent. If the C3-methyl group is equatorial, the N4-methyl group would be in close proximity, leading to significant van der Waals repulsion. This steric clash destabilizes the chair form relative to conformations where the groups are further apart. Research on similarly substituted systems has demonstrated that such steric interactions can be sufficient to overcome the inherent stability of the chair form, making a twist-boat the preferred conformation. rsc.org The twist-boat geometry allows the adjacent substituents to adopt positions that minimize this unfavorable interaction.

Furthermore, the "gem-dimethyl effect," though not strictly applicable here as the methyl groups are on adjacent atoms rather than the same atom, illustrates the principle that dense substitution can significantly alter conformational preferences and favor specific folded geometries. researchgate.net The combination of the planar amide group and the bulky adjacent methyl substituents likely constrains the ring, disfavoring a true chair and promoting a twisted conformation as the lowest energy state.

| Conformation | Key Steric Interaction | Expected Energetic Consequence |

|---|---|---|

| Chair | A(1,3) strain between C3-Me and N4-Me groups. | High; significant destabilization. |

| Boat | "Flagpole" interaction between C3-H/Me and C6-H. | Moderate to High; generally unstable. |

| Twist-Boat | Relief of A(1,3) strain by staggering the C3-Me and N4-Me groups. | Low; likely stabilization relative to the chair form. |

Computational and Theoretical Studies on 3,4 Dimethylpiperazin 2 One

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the electronic structure and predicting the reactivity of molecules. mdpi.com These calculations solve approximations of the Schrödinger equation to determine molecular properties such as energy, electron distribution, and orbital shapes.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com A primary application of DFT is geometry optimization, which aims to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G** or 6-311++G(d,p), which describes the atomic orbitals. researchgate.netresearchgate.net

For 3,4-Dimethylpiperazin-2-one, a DFT geometry optimization would yield precise information on bond lengths, bond angles, and dihedral angles. The piperazine (B1678402) ring is known to adopt various non-planar conformations, with the chair form being common. nih.gov Studies on the related compound 1,4-Dimethylpiperazine-2,3-dione have shown that its six-membered ring adopts a half-chair conformation. nih.goviucr.orgiucr.org A similar conformational preference could be anticipated for 3,4-Dimethylpiperazin-2-one, which would be confirmed by identifying the global minimum on the potential energy surface.

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated vibrational mode can be assigned to specific molecular motions, such as N-H stretching, C=O stretching, or ring deformations. nih.gov

Illustrative Data: Predicted Geometric Parameters for 3,4-Dimethylpiperazin-2-one

The following table is an example of the type of data generated from a DFT geometry optimization. Actual values would require a specific DFT calculation to be performed on the molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2=O8 | ~1.23 Å |

| N1-C2 | ~1.36 Å | |

| C3-N4 | ~1.46 Å | |

| C3-C9(H3) | ~1.09 Å | |

| N4-C10(H3) | ~1.45 Å | |

| Bond Angle | O8=C2-N1 | ~123° |

| C6-N1-C2 | ~120° | |

| C5-N4-C3 | ~115° | |

| Dihedral Angle | C6-N1-C2-C3 | ~-20° |

| N1-C2-C3-N4 | ~45° | |

| C2-C3-N4-C5 | ~-60° |

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity. The energy of the LUMO is related to the electron affinity and points to its electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. DFT calculations can accurately predict the energies of these frontier orbitals and visualize their spatial distribution across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack.

Illustrative Data: Predicted FMO Properties for 3,4-Dimethylpiperazin-2-one

This table illustrates the quantum chemical descriptors that would be derived from an FMO analysis. Actual values would require specific DFT calculations.

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 |

| HOMO-LUMO Energy Gap | ΔE | 5.7 |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.8 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.85 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.65 |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the physical movements and conformational behaviors of molecules over time. These methods are essential for understanding how a molecule's shape and interactions with its environment influence its function.

Saturated heterocyclic rings like piperazine are not planar and exist in a dynamic equilibrium between several conformations, such as chair, boat, and twist-boat forms. rsc.orgdocumentsdelivered.com The relative stability of these conformers and the energy barriers for interconversion define the molecule's conformational energy landscape. For some substituted piperazines, the axial conformation of a substituent is found to be unexpectedly preferred. nih.gov

Computational methods can be used to systematically explore this landscape for 3,4-Dimethylpiperazin-2-one. By rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped out. This analysis would identify the most stable conformers (local and global energy minima) and the transition states that connect them. Understanding which conformations are most populated at a given temperature is crucial, as the molecule's shape dictates how it can interact with other molecules, such as biological receptors.

The behavior of a molecule can be significantly altered by its environment, particularly by the solvent. Molecular Dynamics (MD) simulations are a powerful technique for studying these effects. In an MD simulation, the molecule is placed in a virtual box filled with solvent molecules (e.g., water), and the movements of all atoms are calculated over time based on a force field that describes the interatomic forces.

An MD simulation of 3,4-Dimethylpiperazin-2-one would reveal how solvent molecules arrange themselves around the solute and form interactions, such as hydrogen bonds with the carbonyl oxygen and the N-H group. These simulations can assess the stability of different conformers in solution and track how the molecule's shape fluctuates over time. This information is vital for bridging the gap between theoretical calculations in the gas phase and experimental observations in solution.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of 3,4-Dimethylpiperazin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used extensively in drug design and materials science. researchgate.net These models aim to find a mathematical correlation between the structural properties of a series of compounds and their measured biological activity or physical properties.

For 3,4-Dimethylpiperazin-2-one, a QSAR study would begin by designing and synthesizing (or computationally generating) a library of derivatives. This would involve modifying the parent structure at various positions, for example, by adding different substituents to the piperazine ring or the methyl groups. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices that describe how atoms are linked.

These calculated descriptors would then be correlated with an experimentally measured activity (e.g., binding affinity to a specific receptor) using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net A successful QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with enhanced potency and directing synthetic efforts toward the most promising candidates. researchgate.net Such approaches have been successfully applied to various piperazine-containing compounds to understand their pharmacological profiles. ijrrjournal.commdpi.com

Based on a comprehensive review of available scientific literature, there are no specific computational and theoretical studies, including in silico ligand-target interaction prediction or molecular docking studies, that have been published for the chemical compound 3,4-Dimethylpiperazin-2-one.

Research in computational chemistry and molecular modeling often focuses on broader classes of molecules or those with known biological activity. While numerous studies have been conducted on derivatives of piperazine and piperidine (B6355638) for various therapeutic targets, specific research on 3,4-Dimethylpiperazin-2-one in the requested areas of computational analysis is not present in the current body of scientific publications. Therefore, the detailed research findings and data tables requested for the specified subsections cannot be provided.

Biological Activity and Mechanistic Insights of 3,4 Dimethylpiperazin 2 One Derivatives

Receptor Modulation and Antagonism Studies

The ability of 3,4-dimethylpiperazin-2-one derivatives to interact with and modulate key cellular receptors is a cornerstone of their therapeutic potential. Research has highlighted their activity as antagonists for critical signaling receptors and their influence over major neurotransmitter systems.

Protease-Activated Receptor 2 (PAR2) Antagonism and Related Signaling Pathways

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor implicated in a range of physiological and pathological processes, including inflammation, pain, and cancer. nih.govpatsnap.com Its activation by serine proteases like trypsin exposes a tethered ligand that initiates intracellular signaling cascades. patsnap.com Piperazinone derivatives have been identified as potent antagonists of this receptor.

A notable example is the compound I-191, chemically identified as 4-(8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one. nih.govdoi.org Studies have shown that I-191 is a potent PAR2 antagonist that functions as a noncompetitive, negative allosteric modulator. doi.orguq.edu.au At nanomolar concentrations, it effectively inhibits PAR2 activation by various agonists in cancer cells. nih.govdoi.org

The antagonism by I-191 disrupts multiple downstream signaling pathways initiated by PAR2 activation. Key inhibited pathways include:

Calcium (Ca2+) Mobilization: It attenuates the release of intracellular calcium. nih.govdoi.org

ERK1/2 Phosphorylation: It inhibits the phosphorylation of extracellular signal-regulated kinases 1 and 2. nih.govselleckchem.com

RhoA Activation: The activation of the small GTPase RhoA, a process stimulated by PAR2 agonists, is also inhibited. doi.orgselleckchem.com

cAMP Accumulation: It blocks the PAR2-mediated inhibition of forskolin-induced cyclic AMP accumulation. nih.govuq.edu.au

By blocking these signaling cascades, piperazinone-based PAR2 antagonists can mitigate the cellular responses that contribute to inflammation and cancer progression. nih.govpatsnap.com

Influence on Neurotransmitter Systems (e.g., serotonin, dopamine pathways)

The piperazine (B1678402) scaffold is a well-established pharmacophore in compounds targeting central nervous system (CNS) disorders, with many derivatives known to interact with serotonin (5-HT) and dopamine receptors. nih.govnih.govproquest.comijrrjournal.com While research on 3,4-dimethylpiperazin-2-one itself is specific, studies on structurally related piperazine and piperidinone compounds suggest a strong potential for modulating neurotransmitter systems.

For instance, two piperazine derivatives, MM5 (1-[4-(4-chinolin-2-yl-piperazin-1yl)-butyl]piperidin-2-on) and MC1, have demonstrated effects on serotonin and dopamine release in the rat prefrontal cortex. nih.govoup.com Both compounds showed an affinity for 5-HT1A receptors. nih.govoup.com

MM5 was found to decrease the extracellular levels of serotonin, exhibiting a profile consistent with a 5-HT1A agonist, but without significant dopaminergic activity. nih.govoup.com

MC1 also showed agonist activity at 5-HT1A and 5-HT2A receptors and was found to increase cortical dopamine levels. nih.gov

These findings indicate that the broader class of piperazinone-containing molecules can influence serotonergic and dopaminergic pathways, which are critical in the pathophysiology of psychiatric disorders like depression and anxiety. nih.govproquest.comnih.gov

Enzyme Inhibition Profiling

Beyond receptor modulation, derivatives of the piperazinone scaffold have been investigated for their ability to inhibit key enzymes, particularly protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.

Kinase Inhibitor Potentials of Modified Scaffolds

The piperazine ring is a common feature in many approved kinase inhibitors used in oncology. mdpi.com Its inclusion in novel chemical scaffolds often confers potent inhibitory activity against various kinases involved in tumor progression.

Cyclin-Dependent Kinase (CDK) Inhibition: A hybridization strategy combining benzofuran and piperazine moieties has led to the design of novel type II inhibitors of CDK2, a key regulator of the cell cycle. tandfonline.comnih.gov Several of these benzofuran-piperazine hybrids displayed potent inhibitory activity against CDK2, with IC50 values in the nanomolar range, comparable to or better than the reference inhibitor staurosporine. tandfonline.comnih.gov Other piperazine-tethered compounds have been identified as selective inhibitors of CDK1. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: The piperazine moiety has been incorporated into various scaffolds to target VEGFR-2, a critical kinase in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.govtandfonline.com Piperazine-chalcone hybrids and piperazinylquinoxaline derivatives have been synthesized and shown to act as potent VEGFR-2 inhibitors. nih.govtandfonline.comnih.gov

The structural versatility of the piperazinone scaffold allows for its modification and incorporation into hybrid molecules, making it a promising platform for developing novel and selective kinase inhibitors for cancer therapy. mdpi.comnih.gov

Antipathogenic Activity Investigations

Derivatives based on the piperazine and piperazinone core have demonstrated a broad spectrum of activity against various pathogens, including cancer cells, bacteria, and fungi.

Investigations into piperazin-2-one-based structures have revealed significant cytotoxic activity against a variety of human cancer cell lines. nih.gov For example, the PAR2 antagonist I-191, a dimethylpiperazin-2-one derivative, has been studied for its effects on human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cells, where it inhibited inflammatory cytokine secretion and cell migration. nih.govdoi.org Furthermore, related 2,5-diketopiperazine and 2,6-diketopiperazine derivatives have shown potent antiproliferative effects and the ability to induce apoptosis in cancer cells. nih.govmdpi.comaacrjournals.orgnih.gov

| Compound Class | Cancer Cell Lines Tested | Observed Effects | Reference |

|---|---|---|---|

| Piperazin-2-one (B30754) derivatives | HUH7 (Hepatocellular carcinoma), AKH12, DAOY (Medulloblastoma), UW228-2, D283, D425, U251 (Glioblastoma) | Significant reduction in cell viability. | nih.gov |

| I-191 (dimethylpiperazin-2-one) | HT-29 (Colon adenocarcinoma), MDA-MB-231 (Breast adenocarcinoma) | Inhibition of cell migration and cytokine secretion. | nih.govdoi.org |

| 3,6-diunsaturated 2,5-Diketopiperazines | A549 (Lung carcinoma), Hela (Cervical cancer) | Moderate to good inhibitory capacities (IC50 = 0.7–8.9 μM). Induction of apoptosis. | mdpi.com |

| Vindoline-Piperazine Derivatives | Colon, CNS, Melanoma, Renal, Breast cancer cell lines | Potent cytotoxic activity (GI50 < 2 μM for lead compounds). | mdpi.com |

| 2,6-Diketopiperazines | MDA-MB-231 (Triple-negative breast cancer) | Inhibition of proliferation and induction of apoptosis. | nih.gov |

The piperazine nucleus is a core component of numerous compounds with significant antimicrobial properties. derpharmachemica.comapjhs.com Derivatives have been synthesized and tested against a wide range of bacterial and fungal strains, often showing significant activity. acgpubs.orgnih.govresearchgate.net

| Pathogen Type | Examples of Tested Strains | Reference |

|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus, Streptomyces epidermidis, Bacillus subtilis | derpharmachemica.comacgpubs.orgnih.gov |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Salmonella paratyphi-A | derpharmachemica.comacgpubs.orgnih.gov |

| Fungi | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | derpharmachemica.comacgpubs.orgresearchgate.net |

While specific studies on the antiviral properties of 3,4-dimethylpiperazin-2-one are limited, the broader piperazine class of compounds is known to exhibit potential antiviral activity. derpharmachemica.comapjhs.com

Investigations into Anti-inflammatory Mechanisms

The anti-inflammatory properties of 3,4-dimethylpiperazin-2-one derivatives are strongly linked to their ability to antagonize PAR2. patsnap.commdpi.com PAR2 is a key receptor in the inflammatory cascade, and its activation in various immune and epithelial cells leads to the release of pro-inflammatory mediators, such as cytokines and chemokines. patsnap.comfrontiersin.org

The mechanism by which these derivatives exert anti-inflammatory effects is primarily through the inhibition of PAR2-mediated signaling. pnas.orgersnet.org By blocking the receptor, these antagonists prevent the downstream events that lead to an inflammatory response. patsnap.comnih.gov For example, the PAR2 antagonist AZ8838 was shown to significantly reduce the secretion of pro-inflammatory cytokines IL-6 and IL-8 in bronchial epithelial cells. ersnet.org This suggests that blocking PAR2 could be a viable therapeutic strategy for inflammatory conditions. frontiersin.org

Therefore, the investigation into the anti-inflammatory mechanisms of these piperazinone compounds confirms that their action as PAR2 antagonists is a key factor in their potential to treat inflammatory diseases. mdpi.compnas.org

Modulation of Specific Intracellular Signaling Cascades

While direct research on the specific effects of 3,4-Dimethylpiperazin-2-one on intracellular signaling is limited, the broader class of piperazine derivatives has been shown to interact with key signaling pathways. These interactions provide a foundation for understanding the potential biological activities of its derivatives.

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes. mdpi.com The modulation of calcium signaling pathways is a known activity of various piperazine derivatives. Research has demonstrated that certain N-benzhydrylpiperazine derivatives act as calcium antagonists, effectively altering the permeability of cell membranes to both extracellular and intracellular calcium. nih.gov For instance, a study on a series of these derivatives identified several compounds that exhibited potent calcium antagonist effects when compared to known calcium channel blockers like cinnarizine and flunarizine. nih.gov

Furthermore, other piperazinyl derivatives have been developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, indicating a targeted interaction with the machinery that controls calcium influx. drugbank.comnih.gov More recently, a novel piperazine derivative, cmp2, was identified as a selective activator of TRPC6, a transient receptor potential channel involved in calcium signaling, suggesting its potential in addressing synaptic deficiencies in conditions like Alzheimer's disease. nih.gov These findings highlight the diverse ways in which the piperazine scaffold can be modified to modulate calcium signaling, suggesting that 3,4-Dimethylpiperazin-2-one derivatives could potentially be engineered to interact with specific components of the calcium release and influx pathways.

Table 1: Examples of Piperazine Derivatives Modulating Calcium Signaling

| Compound Class | Specific Derivative Example | Mechanism of Action | Reference |

|---|---|---|---|

| N-benzhydrylpiperazines | Compounds 14, 15, 17, 19 | Calcium antagonists, altering cell membrane permeability to Ca2+ | nih.gov |

| Piperazinyl quinazolin-4-(3H)-ones | 16RR | Selective ligands of the α2δ-1 subunit of voltage-gated calcium channels | drugbank.comnih.gov |

This table presents data for related piperazine compounds to illustrate the potential for this chemical class to modulate calcium signaling, as direct data for 3,4-Dimethylpiperazin-2-one was not found in the reviewed literature.

The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. While direct evidence linking 3,4-Dimethylpiperazin-2-one to ERK phosphorylation is not currently available, the broader family of nitrogen-containing heterocyclic compounds, which includes piperazines, has been a source of molecules that modulate this pathway.

For instance, the inhibition of ERK phosphorylation has been shown to be a key mechanism in various therapeutic contexts. nih.gov Research on other kinase inhibitors demonstrates that specific chemical scaffolds can be designed to target components of the MAPK/ERK pathway. For example, compound 22ac has been identified as a dual inhibitor of ERK1 and ERK5. mdpi.com While not a piperazinone, the principles of its design and mechanism of action could inform the future development of 3,4-Dimethylpiperazin-2-one derivatives as potential modulators of the ERK signaling cascade. The structural versatility of the piperazine core allows for modifications that could lead to interactions with the ATP-binding site of kinases like MEK or ERK, thereby inhibiting their phosphorylation and downstream signaling.

Biological Applications as Chemical Permeation Enhancers (as seen with other piperazinediones)

A significant area of research for piperazine and its derivatives is their application as chemical permeation enhancers (CPEs), which facilitate the transport of therapeutic molecules across biological barriers such as the intestinal epithelium. nih.govresearchgate.net This application is particularly relevant for improving the oral bioavailability of drugs that are otherwise poorly absorbed. nih.gov

Studies on various piperazine derivatives have demonstrated their efficacy in enhancing paracellular transport. For example, 1-phenylpiperazine and its derivatives have been shown to significantly increase the permeability of Caco-2 cell monolayers, a common in vitro model of the intestinal epithelium, to marker molecules. nih.gov The mechanism of action for these enhancers is thought to involve the reversible opening of tight junctions between epithelial cells. nih.gov

Research into a series of 1-phenylpiperazine derivatives revealed that aliphatic substitutions could maintain or even improve the efficacy and toxicity profiles compared to the parent compound. nih.gov The permeation-enhancing effect of some piperazine derivatives has been linked to multiple mechanisms, including a decrease in mitochondrial membrane potential and an increase in plasma membrane potential. nih.gov Furthermore, the pH of the enhancer solution has been identified as a critical parameter influencing their efficacy and cytotoxicity. nih.gov

Table 2: Permeation Enhancement Efficacy of Selected Phenylpiperazine Derivatives

| Compound | Concentration (mM) | Permeability Enhancement (relative to control) | Reference |

|---|---|---|---|

| 1-phenylpiperazine | 10 | ~100-fold | nih.gov |

| 1-methyl-4-phenylpiperazine | 10 | >100-fold | nih.gov |

This table provides examples of the permeation enhancement capabilities of related piperazine compounds, suggesting a potential application for derivatives of 3,4-Dimethylpiperazin-2-one.

The structural similarities between piperazines and piperazinediones suggest that 3,4-Dimethylpiperazin-2-one derivatives could also function as effective and safe chemical permeation enhancers. Further investigation into the structure-activity relationships of this specific class of compounds is warranted to explore this potential application.

Application of 3,4 Dimethylpiperazin 2 One As a Versatile Chemical Scaffold in Drug Discovery and Chemical Biology

Design and Synthesis of Novel Bioactive Compounds Incorporating the 3,4-Dimethylpiperazin-2-one Moiety

The design of new bioactive compounds often leverages the piperazin-2-one (B30754) core as a central building block. Its structural rigidity and the presence of nitrogen atoms allow for the strategic placement of various substituents to interact with biological targets. nih.govresearchgate.net The synthesis of such compounds typically involves multi-step processes where the piperazine (B1678402) ring is formed and subsequently functionalized.

One common synthetic strategy involves the reaction of precursor molecules to form the heterocyclic ring. For instance, novel piperazine-containing dihydrofuran compounds have been synthesized through radical additions and cyclizations of diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds, a process mediated by Mn(OAc)3. nih.gov Another approach involves the intramolecular cyclization of piperazinyl amidrazones using a cyclizing agent like polyphosphoric acid (PPA) to create complex structures such as 3-(piperazin-1-yl)cinnolines. mdpi.com

The versatility of the piperazine scaffold is demonstrated by the wide range of bioactive compounds that have been developed. These derivatives have shown potential across numerous therapeutic areas, including:

Anticancer researchgate.netnih.gov

Antimicrobial and Antifungal mdpi.comnih.gov

Antiviral nih.gov

Anti-inflammatory researchgate.net

The synthesis of these diverse molecules often involves standard organic chemistry reactions tailored to the piperazine core. For example, N-alkylation of a piperazine derivative with 2-chloro-N-1,3-thiazol-2-ylacetamide can be used to produce target antimicrobial compounds. nih.gov Similarly, condensation reactions of piperazine-containing chalcones with reagents like hydrazine hydrate or hydroxylamine hydrochloride can yield pyrazoline or isoxazoline derivatives, respectively. researchgate.net These synthetic methodologies highlight the adaptability of the piperazine scaffold for creating a wide spectrum of potentially therapeutic agents.

Table 1: Examples of Synthetic Strategies for Bioactive Piperazine Derivatives

| Synthetic Strategy | Reagents/Mediators | Resulting Compound Class | Reference |

|---|---|---|---|

| Radical Cyclization | Diacyl piperazines, 1,3-dicarbonyls, Mn(OAc)3 | Piperazine-dihydrofurans | nih.gov |

| Intramolecular Cyclization | Piperazinyl amidrazones, Polyphosphoric Acid (PPA) | 3-(piperazin-1-yl)cinnolines | mdpi.com |

| N-Alkylation | Piperazine precursors, 2-chloro-N-1,3-thiazol-2-ylacetamide | Thiazolylacetamides | nih.gov |

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of diverse compounds, known as a chemical library. nih.govyoutube.com The piperazine scaffold, including derivatives like 3,4-dimethylpiperazin-2-one, is highly suitable for this approach due to its chemical reactivity and ability to be readily functionalized. nih.govresearchgate.net

The "split-pool" synthesis strategy is a common method used to generate vast one-bead one-compound (OBOC) libraries on solid supports. nih.gov In this technique, a solid support resin is divided into multiple portions, each reacting with a different building block. The portions are then recombined, mixed, and split again for the next reaction cycle. youtube.com This process allows for the exponential generation of unique compounds. nih.gov

A notable application is the construction of a stereochemically diverse DNA-Encoded Chemical Library (DECL) using 24 enantiomerically pure, di-substituted piperazines as the central cores. nih.gov This approach led to the creation of a library containing 77 million distinct compounds. nih.gov Cheminformatic analysis revealed that the piperazine scaffold confers significant shape diversity, occupying a broad chemical space distinct from other commonly used cores. nih.gov Such libraries are invaluable for high-throughput screening campaigns to identify "hit" compounds that interact with a biological target of interest. nih.govimperial.ac.uk

The synthesis for these libraries can be performed using either solid-phase or solution-phase techniques. ajrconline.org

Solid-Phase Synthesis: The substrate is attached to a solid support, such as a polymer bead, which simplifies purification as excess reagents can be washed away. youtube.comajrconline.org

Solution-Phase Synthesis: All reactions occur in solution, which can accommodate a wider range of reaction types but may require more complex purification steps. youtube.com

The adaptability of the piperazine ring to both methods makes it a cornerstone for building the large and diverse compound collections needed for modern lead discovery. nih.govimperial.ac.uk

Role as a Privileged Structure in Ligand Design for Diverse Targets

The concept of a "privileged structure" refers to a molecular scaffold that is capable of providing potent and selective ligands for a range of different biological targets. mdpi.com The piperazine ring is widely recognized as such a scaffold in medicinal chemistry. mdpi.comnih.gov This status is attributed to its recurring presence in a multitude of FDA-approved drugs and its ability to interact with diverse protein families. mdpi.commdpi.com

The structural and physicochemical properties of the piperazine moiety are key to its privileged nature:

Improved Pharmacokinetics: The two nitrogen atoms can act as hydrogen bond donors and acceptors, which often improves water solubility and bioavailability. mdpi.comnih.gov

Structural Rigidity and Conformation: The six-membered ring provides a conformationally restricted core, which helps to properly orient pharmacophoric groups for optimal interaction with a target's binding pocket. nih.govresearchgate.net

Versatile Synthetic Handle: The nitrogen atoms provide reactive sites for introducing a wide variety of substituents, allowing chemists to fine-tune the molecule's properties for different targets. nih.govmdpi.com

The broad therapeutic spectrum of piperazine derivatives underscores their role as a privileged structure. They have been successfully developed into agents with antidepressant, antipsychotic, anticancer, antihypertensive, and antiviral properties, among others. mdpi.comresearchgate.net For example, the blockbuster drug Imatinib, used in cancer therapy, features a piperazine ring as a key structural component. mdpi.com The ability of this single core structure to serve as a foundation for ligands against disparate targets like kinases, G-protein coupled receptors, and ion channels solidifies its status as a privileged scaffold in drug discovery. mdpi.comnih.gov

Table 2: Therapeutic Applications of Piperazine-Containing Compounds

| Therapeutic Area | Example Drug/Compound Class | Key Role of Piperazine Moiety | Reference(s) |

|---|---|---|---|

| Oncology | Imatinib, Avapritinib | Scaffold for kinase inhibition, improves solubility | mdpi.commdpi.com |

| Central Nervous System | Vortioxetine (Antidepressant) | Modulates serotonergic system activity | mdpi.com |

| Antiviral | Indinavir | Core structural component | nih.gov |

| Antiemetic | Netupitant | NK1 receptor antagonist | mdpi.com |

| Cardiovascular | Sildenafil | Core structural component, enhances solubility | mdpi.comnih.gov |

Development of Chemical Probes for Biological Systems and Target Validation

A chemical probe is a highly selective and potent small molecule used as a tool to study the function of a specific protein or biological pathway and for target validation in drug discovery. rsc.orgbayer.comchemicalprobes.org The development of such probes is a critical step in elucidating complex biological systems. The 3,4-dimethylpiperazin-2-one scaffold, as part of the versatile piperazine family, serves as an excellent starting point for the design of chemical probes.

The process often begins with high-throughput screening of a compound library to identify initial "hit" compounds with some activity against the target of interest. nih.govnih.gov These hits then undergo a rigorous process of structure-based design and chemical optimization to improve their potency and selectivity.

A prime example of this process is the development of TH1760, the first specific small-molecule inhibitor for the NUDIX hydrolase NUDT15. nih.gov The journey to this probe began with a high-throughput screen that identified an initial hit compound. nih.gov Through subsequent structure-based design and chemical synthesis, TH1760 was developed, demonstrating low-nanomolar potency and specific binding to the NUDT15 catalytic pocket. nih.gov To validate that the observed cellular effects were due to the inhibition of NUDT15, an inactive structural analog, TH7285, was also synthesized and tested. nih.gov This use of a closely related but inactive compound as a negative control is a critical aspect of chemical probe validation. nih.gov

The 3,4-dimethylpiperazin-2-one scaffold is well-suited for this type of development. Its core structure can be systematically modified to explore the structure-activity relationship (SAR), optimizing interactions with the target protein while minimizing off-target effects. By decorating the scaffold with different functional groups, researchers can create a suite of compounds, including a highly potent and selective probe and a corresponding inactive control, to confidently interrogate biological systems. nih.gov

Future Perspectives and Emerging Research Avenues for 3,4 Dimethylpiperazin 2 One

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, shifting from traditional trial-and-error methods to more data-driven, rational design approaches. mdpi.com For a scaffold like 3,4-Dimethylpiperazin-2-one, these computational tools offer immense potential to accelerate the identification of new, potent, and highly selective drug candidates.

Machine learning algorithms, such as deep neural networks and support vector machines, are adept at building predictive models for Quantitative Structure-Activity Relationships (QSAR). nih.gov By training these models on datasets of known piperazine (B1678402) derivatives and their activities, researchers can predict the biological profiles of new 3,4-Dimethylpiperazin-2-one analogs before they are synthesized, saving significant time and resources. mdpi.commdpi.com This data-driven approach allows for the prioritization of compounds that are most likely to succeed in preclinical testing.

Table 1: Application of AI/ML in the Development of 3,4-Dimethylpiperazin-2-one Derivatives

| AI/ML Application | Description | Potential Impact on 3,4-Dimethylpiperazin-2-one |

| Generative Design | Algorithms create novel molecular structures based on a starting scaffold and desired properties. microsoft.com | Generation of a virtual library of thousands of unique derivatives with optimized target affinity and drug-like properties. |

| Predictive Modeling | ML models predict biological activity, toxicity, and pharmacokinetic properties (ADMET). mdpi.com | Rapidly screen virtual compounds to filter for candidates with the highest potential for success and lowest risk of failure. |

| Target Identification | AI analyzes biological data (genomics, proteomics) to identify novel protein targets for diseases. dlapiper.com | Uncover previously unknown biological targets for which derivatives of 3,4-Dimethylpiperazin-2-one may be effective inhibitors. |

| Synthesis Prediction | AI tools predict viable and efficient chemical synthesis routes for novel compounds. mdpi.commyscience.org | Design synthesizable molecules from the outset, bridging the gap between virtual design and real-world laboratory production. myscience.org |

Exploration of Novel Synthetic Methodologies for Enhanced Diversity and Efficiency

To fully capitalize on the potential of the 3,4-Dimethylpiperazin-2-one scaffold, chemists require efficient and versatile synthetic methods to create a wide range of derivatives. Modern organic synthesis is moving towards methodologies that are more efficient, generate greater molecular diversity, and are suitable for creating large libraries of compounds for screening. researchgate.netnih.gov

One promising approach is the use of cascade reactions , where multiple chemical bonds are formed in a single operation without isolating intermediates. researchgate.net This strategy significantly improves efficiency and reduces waste. Applying a cascade approach to the synthesis of piperazin-2-ones could allow for the rapid assembly of complex derivatives from simple starting materials. Another key area is the development of diversity-oriented synthesis . This involves creating molecules with a wide variety of structures and stereochemistries, which is crucial for exploring a broad biological space. researchgate.net Methodologies that allow for the controlled introduction of different substituents onto the piperazin-2-one (B30754) core are highly valuable. nih.gov

Furthermore, techniques like solid-phase synthesis, where molecules are built on a solid support, are well-suited for creating large libraries of related compounds for high-throughput screening. researchgate.net Adapting synthetic routes for 3,4-Dimethylpiperazin-2-one to solid-phase methodologies could enable the parallel synthesis of hundreds or thousands of unique analogs, dramatically accelerating the discovery of active compounds.

Table 2: Comparison of Synthetic Methodologies for Piperazin-2-one Derivatives

| Methodology | Key Features | Advantages for 3,4-Dimethylpiperazin-2-one |

| Traditional Linear Synthesis | Step-by-step assembly with isolation of intermediates. | Well-established and reliable for specific targets. |

| Cascade Reactions researchgate.net | Multiple bond-forming steps in a single pot. | Increased efficiency, reduced solvent waste, faster access to complex derivatives. |

| Multicomponent Reactions (e.g., Ugi) researchgate.net | Three or more starting materials combine in one step. | Rapid generation of high molecular diversity from simple building blocks. |

| Solid-Phase Synthesis researchgate.net | Synthesis occurs on a polymer support, simplifying purification. | Ideal for combinatorial chemistry and the creation of large screening libraries. |

Discovery of Undiscovered Biological Targets and Therapeutic Applications

The piperazine nucleus is a well-known "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.govnih.gov Piperazine derivatives have been successfully developed as antipsychotic, antidepressant, anxiolytic, anticancer, and antiviral agents. nih.govnih.gov This proven versatility suggests that the 3,4-Dimethylpiperazin-2-one core could be tailored to interact with novel or underexplored biological targets.

Future research will focus on screening derivatives of 3,4-Dimethylpiperazin-2-one against a broad range of protein targets, particularly those implicated in diseases with high unmet medical needs. For example, kinases, which are involved in many cancers and inflammatory diseases, are a major target class for drug discovery. mdpi.com The specific three-dimensional arrangement of the methyl groups on the 3,4-Dimethylpiperazin-2-one ring could enable selective binding to the ATP-binding pocket of a specific kinase, leading to a highly targeted inhibitor.

Another emerging area is the targeting of protein-protein interactions (PPIs), which are notoriously difficult to inhibit with small molecules. The rigid, chiral structure of 3,4-Dimethylpiperazin-2-one could serve as a scaffold to correctly position functional groups that can disrupt these extensive interaction surfaces. Computational methods, such as molecular docking, can be used to screen virtual libraries of its derivatives against the structures of disease-relevant PPIs or other targets like adrenergic receptors to identify promising starting points for drug development. nih.gov

Table 3: Potential Therapeutic Areas and Targets for 3,4-Dimethylpiperazin-2-one Derivatives

| Current Therapeutic Area (Piperazines) | Known Targets | Potential Undiscovered Targets for 3,4-Dimethylpiperazin-2-one |

| Central Nervous System nih.gov | Serotonin Receptors, Dopamine Receptors | Specific subtypes of GPCRs, Ion Channels, Neurotrophic factor modulators |

| Oncology nih.gov | Tyrosine Kinases, Tubulin | Protein-Protein Interaction (PPI) inhibitors (e.g., p53-MDM2), Epigenetic targets (e.g., HATs, HDACs) |

| Infectious Diseases nih.gov | Viral Proteases, Reverse Transcriptase | Bacterial efflux pump inhibitors, Parasitic enzymes, Host-pathogen interaction disruptors |

| Cardiovascular/Metabolic nih.gov | Adrenergic Receptors, Calcium Channels | Nuclear Receptors (e.g., PPARs), Phosphodiesterases (PDEs) drugdiscoverytrends.com |

Development of Advanced Spectroscopic and Imaging Probes for Mechanistic Studies

Understanding how a drug works at a molecular level—its mechanism of action—is critical for its development. A powerful way to achieve this is by creating chemical probes from the drug candidate itself. By attaching a reporter group, such as a fluorescent dye or a radiolabel, to the 3,4-Dimethylpiperazin-2-one molecule, researchers can create tools to visualize and quantify its behavior in biological systems.

For example, a fluorescently labeled version of a 3,4-Dimethylpiperazin-2-one derivative could be used in cellular imaging studies. Using techniques like confocal microscopy, scientists could directly observe where the compound accumulates within a cell, whether it enters the nucleus, or if it co-localizes with its target protein. This provides direct evidence of target engagement in a native cellular environment.

Furthermore, derivatives can be designed as photoaffinity probes. These probes contain a photoreactive group that, upon exposure to UV light, forms a permanent covalent bond with its biological target. Subsequent analysis can definitively identify the protein that the compound binds to, which is invaluable for confirming a drug's target and discovering potential off-target effects. Spectroscopic techniques like NMR and X-ray crystallography can then be used to study the precise interactions between the probe and its target protein at an atomic level. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dimethylpiperazin-2-one, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions involving condensation or cyclization of precursors such as substituted amines and carbonyl derivatives. For example, analogous piperazin-2-one derivatives are synthesized using Boc-protected intermediates followed by deprotection and purification via column chromatography . Purity assessment requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards (e.g., pharmacopeial impurity markers) .

Q. How should researchers handle and store 3,4-Dimethylpiperazin-2-one to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, as these can degrade the piperazin-2-one ring. Safety data for related compounds recommend using desiccants and monitoring storage conditions with periodic stability testing via TLC or NMR .

Q. What spectroscopic techniques are critical for characterizing 3,4-Dimethylpiperazin-2-one?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry of methyl groups and piperazinone ring conformation (e.g., chemical shifts for carbonyl carbons at ~165–170 ppm) .

- HRMS : Validate molecular formula (C₆H₁₀N₂O) with <2 ppm mass accuracy .

- IR : Identify carbonyl stretching frequencies (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 3,4-Dimethylpiperazin-2-one derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

- Use orthogonal assays (e.g., in vitro enzyme inhibition + cell viability tests) .

- Validate results with structurally related controls (e.g., piperazine or dimethyl-substituted analogs) .

- Apply statistical rigor (e.g., p-value adjustments for multiple comparisons) and replicate experiments across independent labs .

Q. What strategies optimize the pharmacokinetic profile of 3,4-Dimethylpiperazin-2-one-based drug candidates?

- Methodological Answer :

- Structural modifications : Introduce polar groups (e.g., hydroxyls) to enhance solubility without disrupting the piperazinone core .

- Prodrug approaches : Mask the carbonyl group with ester linkages to improve bioavailability .